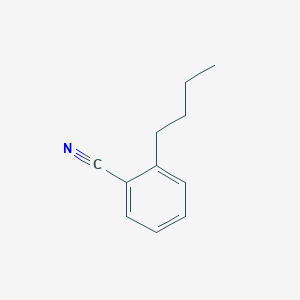
2-Butylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylbenzonitrile: is an organic compound with the molecular formula C11H13N . It is a derivative of benzonitrile, where a butyl group is attached to the second carbon of the benzene ring. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylbenzonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods: The industrial production of this compound often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400 to 450 °C) to form benzonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are commonly used reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-Butylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butylbenzonitrile involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect metabolic pathways by altering enzyme activity and receptor binding.
Comparison with Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
4-tert-Butylbenzonitrile: A similar compound with a tert-butyl group attached to the fourth carbon of the benzene ring.
Uniqueness: 2-Butylbenzonitrile is unique due to the position of the butyl group, which can influence its reactivity and interactions compared to other benzonitrile derivatives .
Properties
CAS No. |
57775-05-0 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-butylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
CQKKTUCVEOBIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















